Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a synthetic compound . It has a linear formula of C13H20O2N1Cl1 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of a similar compound, ethyl 3-(4-aminophenyl)propanoate, involves the use of ethyl 4-aminocinnamate in ethanol, to which 10% palladium on charcoal (10% Pd/C) is added at 0°C. The reaction is then stirred at room temperature under a H2 atmosphere for 16 hours .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-(aminomethyl)phenyl)propanoate contains a total of 32 bonds. These include 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic primary amine .Scientific Research Applications
Pharmaceuticals
- Summary of Application : Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is used in the synthesis of pharmaceuticals . For instance, it is used in the production of Cinacalcet , a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application : The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The final API was obtained through reductive amination of (II) with ®-(+)-1-(1-naphthyl)ethylamine (V) using a catalyst prepared by us with a very low content of precious metal .
Anti-Gastric Cancer Activity
- Summary of Application : A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, is successfully obtained via a multiple synthesis route . This compound has shown anti-gastric cancer activity .
- Methods of Application : The compound was obtained by slow volatilization of its CHCl solution .
- Results or Outcomes : The compound was characterized by IR, 1H NMR, and single crystal X-ray crystallography .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDVIHPVBYQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604878 |
Source
|
Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride | |
CAS RN |
61630-10-2 |
Source
|
Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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